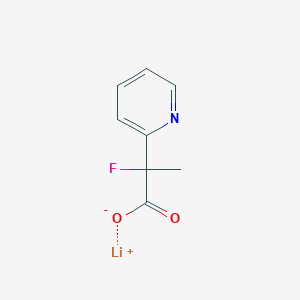
2-氟-2-(吡啶-2-基)丙酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 2-fluoro-2-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C8H7FLiNO2 It is known for its unique structure, which includes a lithium ion, a fluorine atom, and a pyridine ring
科学研究应用
Lithium 2-fluoro-2-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-fluoro-2-(pyridin-2-yl)propanoate typically involves the reaction of 2-fluoro-2-(pyridin-2-yl)propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of lithium 2-fluoro-2-(pyridin-2-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Lithium 2-fluoro-2-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
作用机制
The mechanism of action of lithium 2-fluoro-2-(pyridin-2-yl)propanoate involves its interaction with molecular targets and pathways within cells. The lithium ion can modulate various signaling pathways, while the fluorine and pyridine moieties can interact with specific enzymes and receptors. These interactions can lead to changes in cellular functions and biochemical processes.
相似化合物的比较
Similar Compounds
Lithium 2-fluoro-2-(pyridin-2-yl)acetate: Similar in structure but with a different carbon backbone.
2-fluoro-2-(pyridin-2-yl)propanoic acid: The precursor to the lithium salt.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
Lithium 2-fluoro-2-(pyridin-2-yl)propanoate is unique due to its combination of a lithium ion, a fluorine atom, and a pyridine ring This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
属性
IUPAC Name |
lithium;2-fluoro-2-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.Li/c1-8(9,7(11)12)6-4-2-3-5-10-6;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBMEMGVAXMCBF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC=CC=N1)(C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FLiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2586970.png)
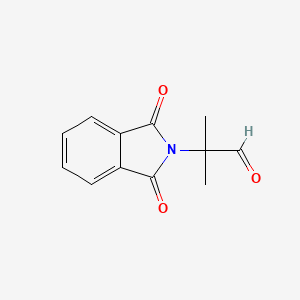
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)
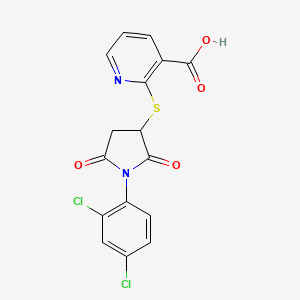
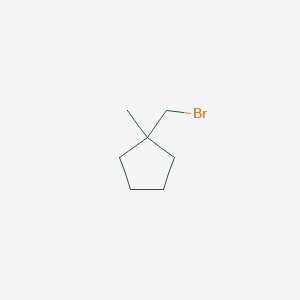
![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)
![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)
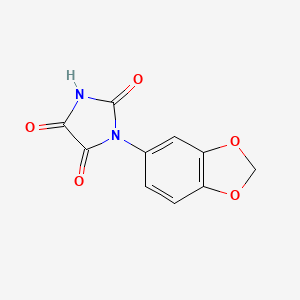
![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/new.no-structure.jpg)
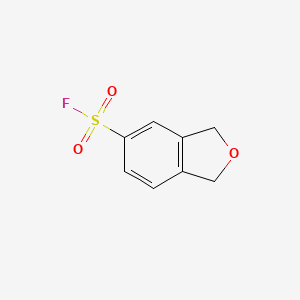
![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)
